molecular formula C70H52BF24IrNOP- B3339731 (S,S)-(COD)Ir[Ph-SpinPHOX] CAS No. 1195511-59-1

(S,S)-(COD)Ir[Ph-SpinPHOX]

Cat. No. B3339731
CAS RN: 1195511-59-1
M. Wt: 1613.1 g/mol
InChI Key: RARHRBCECCSCSN-KEHLOCKHSA-N
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Description

Typically, the description of a compound includes its chemical formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors .


Synthesis Analysis

This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy . These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions .


Physical And Chemical Properties Analysis

Physical properties might include melting point, boiling point, solubility in various solvents, and specific rotation. Chemical properties could include acidity or basicity, reactivity with common reagents, and stability under various conditions .

Mechanism of Action

In biochemistry, the mechanism of action refers to how a compound (often a drug or enzyme) achieves its effect at the molecular level . This could involve binding to a specific site on a protein, inhibiting an enzyme, or triggering a signal transduction pathway.

Safety and Hazards

Information on safety and hazards is typically found in the compound’s Material Safety Data Sheet (MSDS). This includes information on toxicity, flammability, and proper handling and disposal procedures .

Future Directions

Future directions could involve potential applications of the compound, such as its use in the synthesis of other compounds, its potential as a drug, or its role in biochemical research .

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;diphenyl-[(5S)-9-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]spiro[4.4]nona-3,8-dien-4-yl]phosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H12BF24.C30H28NOP.C8H12.Ir/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-4-12-23(13-5-1)27-22-32-29(31-27)26-18-10-20-30(26)21-11-19-28(30)33(24-14-6-2-7-15-24)25-16-8-3-9-17-25;1-2-4-6-8-7-5-3-1;/h1-12H;1-9,12-19,27H,10-11,20-22H2;1-2,7-8H,3-6H2;/q-1;;;/b;;2-1-,8-7-;/t;27-,30+;;/m.1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARHRBCECCSCSN-KEHLOCKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1CC=CCCC=C1.C1CC2(CCC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C(=C1)C5=NC(CO5)C6=CC=CC=C6.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1/C=C\CC/C=C\C1.C1C=C([C@@]2(C1)C(=CCC2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@H](CO5)C6=CC=CC=C6.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H52BF24IrNOP-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1613.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,S)-(COD)Ir[Ph-SpinPHOX]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S,S)-(COD)Ir[Ph-SpinPHOX]
Reactant of Route 2
(S,S)-(COD)Ir[Ph-SpinPHOX]
Reactant of Route 3
(S,S)-(COD)Ir[Ph-SpinPHOX]
Reactant of Route 4
(S,S)-(COD)Ir[Ph-SpinPHOX]
Reactant of Route 5
(S,S)-(COD)Ir[Ph-SpinPHOX]
Reactant of Route 6
(S,S)-(COD)Ir[Ph-SpinPHOX]

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